molecular formula C19H15BrO5 B2845935 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate CAS No. 300772-42-3

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate

Cat. No. B2845935
CAS RN: 300772-42-3
M. Wt: 403.228
InChI Key: VRVMPHCLUATZBI-UHFFFAOYSA-N
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Description

The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate” seems to be a complex organic molecule. It appears to contain a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . The ethoxycarbonyl group (COOEt) is a common functional group in organic chemistry, often used as a protecting group or an ester group .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate" have been evaluated for their anticancer and antiangiogenic activities. Specifically, derivatives of 3-arylaminobenzofuran, which include ethoxycarbonyl groups, have shown potent anticancer activities against various cancer cell lines in vitro and in vivo. These compounds inhibit tubulin polymerization and induce apoptosis, demonstrating potential as vascular disrupting agents and antitumor compounds (Romagnoli et al., 2015).

Synthetic Methodologies

Research has focused on developing efficient synthetic methodologies for benzofuran derivatives. For instance, the iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes has been employed to synthesize a wide variety of 3-iodobenzo[b]furans, demonstrating the versatility of these compounds in organic synthesis (Okitsu et al., 2008). Additionally, silica gel-promoted synthesis approaches have been developed for 2-bromo-3-hydroxybenzoate derivatives, highlighting advancements in the synthesis of brominated and hydroxylated benzofuran compounds (Shinohara et al., 2014).

Leukotriene Receptor Antagonists

Further studies have explored the potential of benzofuran derivatives as leukotriene receptor antagonists, showcasing their relevance in therapeutic applications. Compounds with modifications in the benzofuran system have demonstrated antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors, indicating their potential in treating conditions mediated by leukotriene activity (Ando et al., 2004).

properties

IUPAC Name

ethyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-3-23-19(22)17-11(2)24-16-9-8-14(10-15(16)17)25-18(21)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMPHCLUATZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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